2-Methylphenyl 4-nitrobenzenesulfonate
Description
2-Methylphenyl 4-nitrobenzenesulfonate is an aryl sulfonate ester derived from 4-nitrobenzenesulfonic acid and 2-methylphenol. Its structure features a nitro group at the para position of the benzene ring in the sulfonate moiety and a methyl substituent at the ortho position of the phenyl ester group. This compound is likely synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 2-methylphenol under basic conditions, analogous to the formation of alkyl 4-nitrobenzenesulfonates (e.g., methyl, ethyl, or isopropyl esters) .
Properties
Molecular Formula |
C13H11NO5S |
|---|---|
Molecular Weight |
293.3g/mol |
IUPAC Name |
(2-methylphenyl) 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C13H11NO5S/c1-10-4-2-3-5-13(10)19-20(17,18)12-8-6-11(7-9-12)14(15)16/h2-9H,1H3 |
InChI Key |
YEBHBLRLQMBWCM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The key structural analogs of 2-methylphenyl 4-nitrobenzenesulfonate include:
- Alkyl 4-nitrobenzenesulfonates (e.g., methyl, ethyl, isopropyl esters).
- Aryl 4-methylbenzenesulfonates (e.g., [4-(2-methylpropyl)phenyl] 4-methylbenzenesulfonate).
Table 1: Comparative Properties of this compound and Analogs
*Threshold of Toxicological Concern (TTC) limit: 1.5 µg/day (ICH M7 guidelines), equivalent to 15 ppm for a 100 mg daily dose .
†Calculated based on molecular formula from .
Reactivity and Stability
- Hydrolysis Sensitivity: Alkyl sulfonates (PGI-2 to PGI-4) are prone to hydrolysis due to the electron-withdrawing nitro group, which activates the sulfonate ester toward nucleophilic attack. In contrast, aryl esters like this compound exhibit greater stability owing to the poorer leaving-group ability of phenols and steric hindrance from the ortho-methyl group .
Genotoxicity and Regulatory Considerations
- These compounds are regulated under ICH M7 guidelines with a TTC limit of 15 ppm.
- This compound: While lacking direct data, its structural similarity to PGIs suggests a likely positive genotoxicity prediction. However, reduced alkylating capacity (compared to methyl/isopropyl esters) may lower risk, necessitating case-by-case evaluation .
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